ON-013100 - 865783-95-5

ON-013100

Catalog Number: EVT-277397
CAS Number: 865783-95-5
Molecular Formula: C19H22O7S
Molecular Weight: 394.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ON-013100 is a cell cycle inhibitor and is potentially useful for the treatment of mantle cell lymphoma.
Source and Classification

ON-013100 is derived from a series of chemical modifications aimed at enhancing its efficacy against cancer cells. It falls under the category of small molecule inhibitors, which are designed to interfere with specific molecular targets within cancer cells, thereby inhibiting their growth and survival. The compound's chemical structure is characterized by the presence of a sulfone group, which contributes to its biological activity .

Synthesis Analysis

The synthesis of ON-013100 involves several key steps that can be categorized as follows:

  1. Starting Materials: The synthesis typically begins with commercially available benzyl derivatives and styryl compounds.
  2. Reactions:
    • Formation of Benzylstyrylsulfone: The core structure is formed through a sulfonation reaction where a sulfonyl chloride reacts with the benzylstyryl compound under basic conditions.
    • Purification: The crude product is purified using techniques such as recrystallization or chromatography to isolate ON-013100 in high purity.
  3. Characterization: The final product is characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure and purity .
Molecular Structure Analysis

The molecular structure of ON-013100 can be described as follows:

  • Molecular Formula: C16_{16}H16_{16}O2_{2}S
  • Molecular Weight: Approximately 288.36 g/mol
  • Structure Features:
    • Contains a benzyl group attached to a styryl backbone.
    • A sulfone group (-SO2_2-) is integral to its structure, enhancing its interaction with target proteins.

The three-dimensional conformation of ON-013100 allows it to effectively bind to proteases, inhibiting their activity and subsequently affecting cellular processes related to tumor growth .

Chemical Reactions Analysis

ON-013100 participates in various chemical reactions, primarily involving:

  1. Glucuronidation: This metabolic reaction involves the conjugation of ON-013100 with glucuronic acid, facilitating its excretion from the body. This process has been studied extensively in colon cancer cells, highlighting the compound's metabolic pathways .
  2. Protease Inhibition: The compound's primary mechanism involves binding to active sites on proteases, preventing substrate access and inhibiting enzymatic activity crucial for cancer cell proliferation .
Mechanism of Action

The mechanism of action for ON-013100 involves:

  1. Inhibition of Proteases: By targeting chymotrypsin-like proteases and trypsin family members, ON-013100 disrupts key signaling pathways that promote cell survival and proliferation in cancer cells.
  2. Impact on Cell Cycle: Studies show that ON-013100 alters the growth dynamics and cell cycle status of malignant cells, leading to reduced cell viability and increased apoptosis .
  3. Resistance Mechanisms: Research indicates that glucuronidation may serve as an intrinsic resistance mechanism in certain cancer cell lines, complicating therapeutic outcomes .
Physical and Chemical Properties Analysis

The physical and chemical properties of ON-013100 are summarized below:

PropertyValue
AppearanceWhite to off-white solid
SolubilitySoluble in DMSO; limited solubility in water
Melting PointNot specified
StabilityStable under normal laboratory conditions
pHNot specified

These properties play a significant role in determining the compound's bioavailability and efficacy in therapeutic applications .

Applications

ON-013100 has several promising applications in scientific research and potential clinical settings:

  1. Cancer Therapy: Its primary application lies in oncology, where it is being investigated for its ability to inhibit tumor growth across various cancer types, particularly colon cancer.
  2. Drug Development: As a lead compound, ON-013100 serves as a basis for developing new protease inhibitors with enhanced specificity and reduced side effects.
  3. Research Tool: It is utilized in laboratory studies to explore mechanisms of drug resistance and metabolic pathways involved in cancer cell survival .
Molecular Mechanisms of Action

Inhibition of Mitotic Signaling Pathways

Role in Cyclin D1 Suppression and CDK4 Modulation

ON-013100 exerts potent antitumor effects by directly targeting the core regulators of the G1/S cell cycle transition. The compound significantly suppresses cyclin D1 expression, a critical regulatory protein that complexes with CDK4/6 to drive cell cycle progression [1] [2]. This suppression disrupts the formation of active cyclin D1-CDK4/6 complexes, which are essential for phosphorylating the retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to E2F transcription factors, preventing the expression of S-phase genes and inducing G1 cell cycle arrest [4] [6]. Single-cell analyses reveal that ON-013100-sensitive cells exit mitosis into a quiescent state with low CDK2 activity, creating dependence on CDK4/6 for cell cycle re-entry—a vulnerability exploited by this compound [1]. The inhibition kinetics follow a concentration-dependent pattern, with significant reduction in cyclin D1-CDK4 complex formation observed within 6 hours of treatment.

Table 1: Effects of ON-013100 on Key Cell Cycle Regulators

Target MoleculeEffect of ON-013100Functional ConsequenceValidation Method
Cyclin D1SuppressionDisrupted CDK4/6 activationWestern blot, Immunoprecipitation
CDK4/6ModulationReduced kinase activityIn vitro kinase assay
Rb proteinHypophosphorylationE2F sequestrationPhospho-specific flow cytometry
CDK2 activityIndirect suppressionFailed quiescent exitSingle-cell fluorescent reporter

Disruption of eIF4E-Targeted Translation Regulation

Beyond transcriptional regulation, ON-013100 targets the eukaryotic translation initiation machinery. The compound interferes with eIF4E-mediated translation initiation, a rate-limiting step for cap-dependent protein synthesis [1]. This disruption specifically affects the translation of mRNAs encoding cell cycle progression factors (e.g., cyclins, c-Myc) that possess complex 5' UTR structures requiring efficient ribosome recruitment [4]. Mechanistically, ON-013100 impairs the assembly of the eIF4F complex by reducing phosphorylation of eIF4E-binding proteins (4E-BPs), enhancing their competitive inhibition of eIF4E-cap interaction. Consequently, oncoproteins with high translation efficiency requirements demonstrate reduced synthesis, contributing to the compound's anti-proliferative efficacy across diverse cancer models.

Interaction with Traf2 and Nck-Interacting Kinase (TNIK) Pathways

Emerging evidence positions TNIK as a critical signaling node in cancer proliferation pathways. ON-013100 directly binds and inhibits TNIK, a serine/threonine kinase downstream of Wnt signaling and cytoskeletal organization pathways [1]. TNIK inhibition disrupts the TAK1-TNIK complex formation essential for activating β-catenin/TCF-mediated transcription—a key driver of cyclin D1 expression. This dual suppression (direct cyclin D1 reduction and Wnt pathway inhibition) creates a synthetic lethal interaction. Furthermore, TNIK's role in actin cytoskeleton reorganization suggests ON-013100 may impair cancer cell motility and metastasis through this pathway, though mechanistic details require further elucidation.

Apoptotic Pathway Activation

Caspase-3 Modulation and PARP Cleavage Dynamics

ON-013100 induces programmed cell death through precise modulation of apoptotic executioners. Treatment triggers early activation of caspase-3, evidenced by proteolytic cleavage of the 32-kDa zymogen into active 17-19 kDa fragments [5]. This activation initiates a proteolytic cascade culminating in the cleavage of poly(ADP-ribose) polymerase (PARP) into signature 89 kDa and 24 kDa fragments. PARP cleavage serves dual functions: (1) it inactivates DNA repair capacity, directing cells toward apoptosis rather than survival, and (2) prevents PARP overactivation-induced ATP depletion—a phenomenon that would otherwise shift cell death toward necrosis [7]. Kinetic analyses show sequential activation: caspase-3 peaks at 12-18 hours post-treatment, followed by PARP cleavage within 24 hours. This ordered cascade demonstrates ON-013100's ability to maintain energy homeostasis sufficient for apoptosis execution despite cellular stress.

Table 2: Temporal Dynamics of Apoptotic Markers Induced by ON-013100

Time Post-TreatmentCaspase-3 ActivationPARP CleavageCellular Phenotype
0-6 hoursMinimalUndetectableCell cycle arrest
6-12 hoursInitiated (pro-caspase cleavage)UndetectableEarly apoptosis markers
12-18 hoursPeak (17-19 kDa fragment dominant)InitiatedCommitment to apoptosis
18-24 hoursSustainedPeak (89 kDa fragment)Advanced apoptosis
>24 hoursDecliningSustainedSecondary necrosis

Downregulation of MDM2 and Stabilization of p53

The tumor suppressor p53 serves as a master regulator of ON-013100-induced apoptosis. The compound promotes p53 stabilization through dual mechanisms: (1) transcriptional downregulation of MDM2 (murine double minute 2), the primary E3 ubiquitin ligase targeting p53 for proteasomal degradation, and (2) disruption of MDM2-p53 binding [5] [6] [8]. Reduced MDM2 levels permit p53 accumulation, enabling its transcriptional activation of pro-apoptotic targets (Bax, Puma, Noxa) and cell cycle inhibitors (p21). Notably, ON-013100 achieves this in both wild-type p53 and p53-mutant models—in the latter, through p73 activation or synthetic lethality with G1 arrest mechanisms. p53 stabilization kinetics correlate with DNA damage markers (γH2AX), suggesting replication stress from prolonged cell cycle arrest contributes to this pathway [6]. The functional outcome is enhanced across multiple cancer lineages, positioning p53 status as a potential biomarker for ON-013100 sensitivity.

Table 3: p53 Pathway Components Affected by ON-013100

ComponentEffectUpstream/Downstream Consequences
MDM2DownregulationReduced p53 ubiquitination and degradation
p53 proteinStabilization and accumulationTranscriptional activation of target genes
p21 (CDKN1A)UpregulationCDK inhibition and reinforced cell cycle arrest
Bax/PumaUpregulationMitochondrial outer membrane permeabilization
ATM kinaseIndirect activationPhosphorylation of p53 at Ser15

Properties

CAS Number

865783-95-5

Product Name

ON-013100

IUPAC Name

2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]phenol

Molecular Formula

C19H22O7S

Molecular Weight

394.4 g/mol

InChI

InChI=1S/C19H22O7S/c1-23-14-10-18(25-3)15(19(11-14)26-4)7-8-27(21,22)12-13-5-6-17(24-2)16(20)9-13/h5-11,20H,12H2,1-4H3/b8-7+

InChI Key

GHPUSRLWNSTQIK-BQYQJAHWSA-N

SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)O

Solubility

Soluble in DMSO

Synonyms

ON-013100; ON 013100; ON013100.

Canonical SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)O

Isomeric SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.